L-Histidine, hydrazide
Description
Significance in Amino Acid and Peptide Chemistry Research
The incorporation of histidine into peptide chains presents unique challenges in synthetic chemistry, primarily due to the reactivity of its imidazole (B134444) side chain, which can lead to side reactions and racemization. electronicsandbooks.com L-histidine hydrazide and its protected derivatives have emerged as crucial reagents to overcome these difficulties, playing a significant role in modern peptide and protein chemistry.
One of the primary uses of L-histidine hydrazide is as a precursor in peptide synthesis. The hydrazide group can be converted into a highly reactive acyl azide (B81097), which facilitates the formation of peptide bonds, a method known for minimizing the risk of racemization. electronicsandbooks.comoup.com This "azide coupling" method is particularly valuable when incorporating the problematic histidine residue. electronicsandbooks.com
Furthermore, peptide hydrazides serve as stable intermediates, or "crypto-thioesters," which can be chemoselectively converted into peptide thioesters. oup.com This transformation is pivotal for a powerful protein synthesis technique called Native Chemical Ligation (NCL), which allows for the assembly of large, fully unprotected peptide segments into a full-length protein. oup.com This utility has been demonstrated in the total synthesis of large proteins. oup.com
To enhance their utility in synthesis, the amino group of L-histidine hydrazide is often protected with groups like tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Z). electronicsandbooks.comchemimpex.com These protected derivatives, such as Nα-Boc-L-histidine hydrazide, offer improved stability and solubility, making them ideal building blocks. chemimpex.comcymitquimica.com The hydrazide functionality in these molecules allows for a variety of coupling reactions, enabling the construction of complex molecular architectures and the selective modification of histidine residues to study enzyme mechanisms. chemimpex.com Research has also explored the creation of cyclic oligomers from histidine-derived hydrazide building blocks and the use of hydrazide-mediated tags to improve the solubility of peptide intermediates during synthesis. nih.govjst.go.jp
Table 2: Examples of Protected L-Histidine Hydrazide Derivatives in Research
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Application |
|---|---|---|---|---|
| Nα-Boc-L-histidine hydrazide | C11H19N5O3 | 269.3 | 42002-05-1 | Peptide synthesis building block with enhanced stability and solubility. chemimpex.comcymitquimica.com |
Overview of Research Trajectories for Hydrazide Derivatives in Biochemistry and Organic Chemistry
The hydrazide functional group (-CONHNH2) is a versatile entity that has become a cornerstone in various branches of chemistry. mdpi.com Hydrazides and their derivatives, particularly hydrazones formed by their reaction with aldehydes or ketones, are a major focus of research due to their wide-ranging applications and biological activities. mdpi.comnih.gov
In organic chemistry, hydrazides are recognized as valuable synthons, or building blocks, for the synthesis of a diverse array of heterocyclic compounds. mdpi.comresearchgate.net Their unique reactivity allows them to participate in cyclization reactions to form stable five, six, or seven-membered rings containing one or more heteroatoms, which are common scaffolds in pharmaceuticals and other functional materials. mdpi.com Beyond laboratory synthesis, hydrazide derivatives find industrial applications in the manufacturing of polymers and glues. mdpi.comresearchgate.net
In the realm of biochemistry and medicinal chemistry, research into hydrazide derivatives is driven by their broad spectrum of biological activities. mdpi.com Numerous studies have demonstrated that compounds containing the hydrazide or hydrazone motif exhibit potent pharmacological properties. These include antimicrobial, antifungal, anticonvulsant, anti-inflammatory, antimalarial, antioxidant, and antitumor activities. nih.goviscientific.orgnih.gov The ability to readily synthesize a large library of hydrazide derivatives allows researchers to systematically investigate structure-activity relationships and develop novel therapeutic agents for a multitude of diseases. mdpi.comiscientific.org This makes the hydrazide moiety an attractive functional group for drug discovery and development. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N5O/c7-5(6(12)11-8)1-4-2-9-3-10-4/h2-3,5H,1,7-8H2,(H,9,10)(H,11,12)/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIQSHBQGIXVMBC-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)NN)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N5O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60196731 | |
| Record name | L-Histidine, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.19 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46119-06-6 | |
| Record name | L-Histidine, hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0046119066 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Histidine, hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60196731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of L Histidine Hydrazide
Reactivity of the Hydrazide Functional Group
The hydrazide moiety (-CONHNH2) is a potent nucleophile and serves as a precursor for several important chemical transformations. researchgate.net Its reactivity is central to the utility of L-Histidine hydrazide in peptide synthesis and bioconjugation.
A key transformation of the hydrazide group is its conversion to an acyl azide (B81097) (-CON3). This reaction is typically achieved by treating the hydrazide with nitrous acid (HNO2), generated in situ from sodium nitrite (B80452) at low temperatures and acidic pH. researchgate.netechemi.com The resulting acyl azide is a valuable intermediate, particularly in peptide synthesis, for the formation of amide bonds. rsc.org
One of the significant advantages of the acyl azide method is its compatibility with amino acid side chains that are not protected, including the imidazole (B134444) side chain of histidine. rsc.org This method is noted for its ability to minimize racemization, thereby preserving the chiral integrity of the amino acid residues during peptide coupling. rsc.org The general transformation can be summarized as follows:
Step 1: Hydrazide Formation: An amino acid ester is reacted with hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) to form the corresponding amino acid hydrazide. rsc.org
Step 2: Acyl Azide Generation: The amino acid hydrazide is then treated with nitrous acid to yield the acyl azide. rsc.org
Step 3: Peptide Bond Formation: The acyl azide readily reacts with the amino group of another amino acid or peptide to form a new peptide bond. rsc.org
| Reaction Step | Reactants | Product | Key Conditions |
|---|---|---|---|
| Hydrazide Formation | L-Histidine Ester, Hydrazine Hydrate | L-Histidine Hydrazide | - |
| Acyl Azide Formation | L-Histidine Hydrazide, Nitrous Acid | L-Histidine Acyl Azide | Low temperature, acidic pH |
| Peptide Coupling | L-Histidine Acyl Azide, Amino Acid/Peptide | Histidine-containing Peptide | - |
The hydrazide group of L-Histidine hydrazide can react with carbonyl compounds (aldehydes and ketones) to form a hydrazone linkage. researchgate.netthermofisher.com This reaction is a cornerstone of bioconjugation chemistry, allowing for the covalent labeling of biomolecules. thermofisher.comresearchgate.net The formation of the hydrazone bond typically occurs under mild acidic conditions (pH 5-7). thermofisher.com While this bond is a type of Schiff base, it is considerably more stable than those formed with simple amines. thermofisher.com
Recent methodologies have leveraged the unique reactivity of the histidine residue itself to introduce a ketone handle for subsequent hydrazone conjugation. nih.gov This late-stage functionalization approach allows for the site-selective modification of unprotected peptides, expanding the toolkit for creating molecular probes and peptide-based drugs. nih.gov The rate of hydrazone formation can be influenced by various factors, including the structure of the reactants and the presence of catalysts. acs.orgrsc.org
Stereochemical Considerations in L-Histidine Hydrazide Reactions
The stereochemistry of L-histidine is crucial for its biological function. Therefore, maintaining its chiral integrity during chemical transformations is of paramount importance.
As mentioned previously, the acyl azide method, which proceeds through a hydrazide intermediate, is highly regarded for its ability to suppress racemization during peptide bond formation. rsc.org This is a critical advantage over many other coupling methods that can lead to a loss of stereochemical purity, particularly when coupling peptide fragments. The ability to perform these reactions on unprotected amino acids, including L-histidine, further underscores the utility of the hydrazide-to-acyl azide pathway in maintaining the desired stereochemistry of the final peptide product. rsc.orgnih.gov
The chiral nature of the L-histidine moiety can influence the stereochemical outcome of reactions in which it participates as a ligand. For instance, the interaction of L- and D-histidine with an achiral bis-porphyrin system has been shown to induce a conformational switch, demonstrating enantioselective discrimination. nih.gov This process is governed by the specific interactions between the chiral histidine enantiomer and the receptor molecule. nih.gov In the context of L-Histidine hydrazide, its coordination to metal centers or other molecules can be expected to be enantioselective, influencing the stereochemistry of the resulting complexes or products. The imidazole side chain, along with the amino and hydrazide groups, provides multiple points for coordination, and the fixed stereochemistry at the alpha-carbon directs the spatial arrangement of these interactions.
| Reaction Type | Key Stereochemical Aspect | Relevance to L-Histidine Hydrazide |
|---|---|---|
| Peptide Synthesis (via Acyl Azide) | Maintenance of Chiral Integrity | The hydrazide is a key intermediate in a racemization-suppressing peptide coupling method. rsc.org |
| Ligand Exchange/Coordination | Enantioselective Recognition | The inherent chirality of the L-histidine backbone can induce stereoselectivity in complex formation. |
Applications in Advanced Chemical and Biochemical Synthesis Research
Role in Peptide and Protein Chemical Synthesis
The chemical synthesis of peptides and proteins often faces challenges such as racemization and the need for complex protecting group strategies. L-Histidine, hydrazide serves as a versatile intermediate that helps to overcome some of these hurdles, facilitating more efficient and reliable synthetic pathways.
L-Histidine is an essential amino acid vital for the biosynthesis of proteins. wikipedia.orgfullscript.com In synthetic chemistry, this compound functions as a specialized building block for creating peptides rich in histidine. nih.govnih.gov The hydrazide moiety provides a reactive handle that can be utilized for various coupling chemistries. The modification of amino acids with hydrazine (B178648) units is an established strategy in the design of peptide-based therapeutics, as it can confer properties such as increased stability against biodegradation. enamine.net The use of this compound allows for the incorporation of the unique properties of the histidine residue—such as its role in enzyme catalysis, metal ion binding, and pH-dependent interactions—into synthetically designed peptide structures. wikipedia.orgnih.govrsc.org
A significant challenge in peptide synthesis, particularly during the coupling of peptide segments, is the risk of epimerization at the C-terminal amino acid residue. mdpi.com Histidine is known to be particularly susceptible to racemization due to its imidazole (B134444) side chain. mdpi.compeptide.com The use of this compound provides a robust strategy to mitigate this issue. The peptide hydrazide can be converted into a peptide acyl azide (B81097) intermediate through oxidation. oup.com This acyl azide can then participate in amide bond formation without the formation of an oxazolone (B7731731) intermediate, a common pathway for racemization. oup.com This method preserves the chiral integrity of the histidine residue. oup.comnih.gov An alternative approach involves the chemoselective conversion of the peptide hydrazide into a peptide thioester in an aqueous buffer, which can then be used in ligation reactions without racemization. researchgate.net This avoids the harsh basic conditions often used in solid-phase synthesis that can lead to racemization. google.com
| Synthetic Challenge | Role of this compound | Advantage |
| Incorporation of Histidine | Acts as a specialized amino acid building block. | Enables the construction of histidine-rich peptides with specific biological functions. nih.govnih.gov |
| Racemization during Coupling | Serves as a precursor for acyl azides or thioesters. | Facilitates peptide segment condensation while maintaining the stereochemical integrity of the histidine residue. oup.comresearchgate.net |
| Native Chemical Ligation | Functions as a stable precursor to the required C-terminal peptide thioester. | Improves the efficiency and scope of NCL for the total synthesis of complex proteins. researchgate.netnih.gov |
Native Chemical Ligation (NCL) is a powerful technique for the total chemical synthesis of proteins by joining unprotected peptide segments. nih.gov The reaction classically requires a peptide with a C-terminal thioester and another with an N-terminal cysteine. nih.gov Peptide hydrazides have become invaluable as stable, readily accessible precursors, or "surrogates," for the often-unstable peptide thioesters. oup.comresearchgate.net
In this strategy, a peptide segment is synthesized with a C-terminal this compound. nih.govspringernature.com In a one-pot reaction, the peptide hydrazide is converted in situ to a highly reactive peptide thioester via oxidation and subsequent thiolysis. researchgate.netnih.govspringernature.com This newly formed thioester then undergoes the standard NCL reaction with a second peptide fragment that has an N-terminal cysteine, forming a native peptide bond at the ligation site. nih.govnih.gov This hydrazide-based NCL approach has expanded the utility of protein synthesis, enabling the creation of large and complex proteins, including those with acid-sensitive post-translational modifications. nih.govrsc.org Detailed protocols have been developed for both the solid-phase synthesis of peptide hydrazides and their subsequent use in NCL. nih.govrsc.org
Utility in Site-Specific Protein Labeling and Bioconjugation Research
The precise attachment of labels, probes, or other molecules to proteins is crucial for studying their function, localization, and dynamics. The hydrazide group of this compound serves as a bioorthogonal chemical handle, reacting chemoselectively with carbonyl groups (aldehydes and ketones) to form stable hydrazone linkages. oup.comresearchgate.netrsc.org
Researchers have developed site-specific protein labeling (SSPL) methods that utilize short, genetically encoded peptide tags that can react with specific chemical probes. nih.govnih.gov In one novel approach, peptide tags that are reactive toward hydrazide-containing probes were identified from phage-displayed libraries. nih.govnih.gov Intriguingly, the covalent labeling reaction was found to occur at the N-terminal histidine residue of the selected peptide tag. nih.govnih.gov The proposed mechanism involves the imidazole ring of the N-terminal histidine attacking the carbonyl group of the hydrazide probe. nih.govuci.edu This work demonstrates a unique reactivity where the histidine residue itself is the reactive partner to an external hydrazide probe, leading to specific and covalent labeling of proteins fused with this "Hydrazide Reactive (HyRe)" tag in complex mixtures like cell lysates. nih.govnih.gov
| Study Focus | Peptide Tag | Probe Type | Key Finding |
| SSPL Development | Hydrazide Reactive (HyRe) Tag (e.g., HKSNHSSKNRE) | Biotin (B1667282) hydrazide, Rhodamine B hydrazide | The N-terminal histidine of the HyRe tag covalently reacts with the hydrazide probe, enabling specific protein labeling. nih.govnih.gov |
| Mechanism Analysis | HyRe Tag 114 | AMCA hydrazide, Rhodamine B hydrazide | At neutral pH, the histidine imidazole attacks the hydrazide carbonyl. At acidic pH, an alternative product is formed involving a serine residue. nih.govuci.edu |
Histidine is a relatively challenging amino acid to modify selectively due to its moderate nucleophilicity compared to residues like cysteine or lysine. rsc.orgresearchgate.netnih.gov However, its unique properties make it an attractive target for bioconjugation. rsc.orgtaylorfrancis.comnih.gov While the previous section described a tag reacting with a hydrazide, the incorporation of this compound into a peptide or protein provides a handle for the reverse reaction. A protein containing a hydrazide group, introduced via an this compound building block, can be chemoselectively modified by reacting it with a molecule containing an aldehyde or ketone. This classic bioorthogonal reaction is widely used to label biomolecules. oup.comresearchgate.net For example, proteins can be engineered to contain formylglycine, an aldehyde-containing amino acid, which can then be specifically targeted by a hydrazide-functionalized probe or peptide for covalent modification. researchgate.net This strategy allows for the precise, site-specific attachment of various functionalities, such as fluorescent dyes, biotin tags, or therapeutic agents, to proteins containing the engineered this compound residue. nih.govrsc.orgh1.co
Synthesis and Research Utility of L-Histidine Hydrazide Analogues and Peptidomimetics
The unique physicochemical properties of the imidazole side chain of histidine make it a crucial component in the structure and function of proteins, participating in everything from enzyme catalysis to metal ion coordination. sdu.dk Consequently, the synthesis of analogues and derivatives of L-histidine, including L-histidine hydrazide, provides powerful tools for advanced chemical and biochemical research. These synthetic modifications allow for the fine-tuning of molecular properties and the introduction of novel functionalities to probe biological systems, create more stable therapeutic candidates, and develop new chemical entities.
Design and Synthesis of Analogues for Biochemical Probing
The development of chemical tools based on histidine analogues is essential for understanding its role in biological systems. sdu.dk Researchers design and synthesize analogues of L-histidine to investigate complex biological processes, such as post-translational modifications, which include methylation, phosphorylation, and hydroxylation. sdu.dk By introducing subtle changes to the histidine structure, scientists can create molecular probes that mimic the natural amino acid but possess unique properties for detection or functional analysis.
A key strategy involves the rational modification of the histidine structure to alter its chemical and physical properties. nih.gov For instance, L-histidyl hydrazide analogues have been synthesized and characterized for their specific biochemical activities. researchgate.net The synthesis of these analogues often involves established routes of peptide chemistry, potentially followed by modifications to the imidazole ring or the alpha-amino group to achieve the desired functionality. researchgate.netmdpi.com These synthetic analogues serve as indispensable tools for probing protein structure and function.
Table 1: Examples of L-Histidine Analogue Designs for Biochemical Research
| Analogue Type | Synthetic Modification | Research Application | Source(s) |
|---|---|---|---|
| Ring-Functionalized Histidines | Attachment of various alkyl or functional groups to the imidazole ring. | Probing pH sensitivity in cell-penetrating peptides; altering metal coordination properties. | nih.govresearchgate.net |
| Isotopically Labeled Histidines | Incorporation of stable isotopes (e.g., 13C) into the imidazole ring. | Tracing metabolic pathways; structural analysis of proteins via NMR spectroscopy. | mdpi.com |
| Hydrazide Analogues | Replacement of the C-terminal carboxylic acid with a hydrazide moiety. | Acting as a reactive handle for bioconjugation; scavenging of toxic lipid peroxidation products. | sdu.dkresearchgate.net |
| Post-Translational Modification Mimics | Synthesis of phosphorylated or methylated histidine analogues. | Studying the functional roles of specific post-translational modifications in signaling pathways. | sdu.dk |
Exploration of Peptidomimetic Scaffolds Incorporating Hydrazide Moieties
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against proteolytic degradation. nih.gov The incorporation of modified amino acids like L-histidine into peptidomimetic scaffolds is a vital strategy in drug discovery. nih.govnih.gov
The synthesis of peptidomimetics often involves replacing standard amide bonds with more stable linkages or modifying the amino acid side chains to enhance bioactivity. nih.gov L-histidine hydrazide can serve as a valuable building block in this context. The hydrazide moiety can act as a non-natural linker, replacing a standard peptide bond to create a more robust scaffold. Furthermore, the imidazole side chain can be synthetically modified prior to incorporation into the peptidomimetic structure. For example, research has focused on the synthesis of tripeptidomimetics rich in synthetically modified L-histidine, where alkyl groups are added to the C-2 position of the imidazole ring to increase lipophilicity. nih.gov These modifications aim to improve the interaction of the peptidomimetic with biological membranes or protein targets. nih.gov
Table 2: Research Findings on L-Histidine-Rich Tripeptidomimetics
| Compound Series | Key Structural Feature | Synthetic Approach | Noteworthy Finding | Source(s) |
|---|---|---|---|---|
| Series 1 & 2 Tripeptidomimetics | Incorporation of 2-alkylated-L-histidine residues at terminal positions with a central tryptophan. | Microwave-assisted peptide synthesis in neat water. | Compounds with a highly lipophilic adamantan-1-yl group showed strong inhibition of C. neoformans. | nih.gov |
| Rationale | Increased lateral amphipathicity by placing bulkier groups at the 2-position of the imidazole ring. | Synthesis of 2-alkylated-L-histidines followed by incorporation into the peptide chain. | The design plausibly allows the peptides to interact with and disrupt the pathogen's membrane. | nih.gov |
Development of Imidazole-Containing Derivatives from L-Histidine Hydrazide
L-histidine hydrazide is a versatile precursor for the synthesis of a wide range of imidazole-containing derivatives due to the reactivity of the hydrazide group. nih.gov The hydrazide moiety (–CONHNH₂) can readily undergo condensation reactions with aldehydes and ketones to form hydrazide-hydrazones (–CONH–N=CH–). researchgate.netnih.gov This reaction provides a straightforward method for creating extensive libraries of new chemical entities.
Hydrazide-hydrazone derivatives are present in many bioactive molecules and exhibit a wide array of biological activities. nih.gov The synthesis of new imidazole derivatives containing a hydrazide-hydrazone moiety has been a subject of significant research. researchgate.net The general synthetic route involves the reaction of an appropriate hydrazide, such as L-histidine hydrazide, with various aldehydes or ketones in a suitable solvent like ethanol. nih.govmdpi.com This modular approach allows for the systematic variation of the substituents on the aldehyde or ketone, enabling the exploration of structure-activity relationships. Beyond simple hydrazones, the hydrazide group can also be used as a key functional group in cyclization reactions to create more complex heterocyclic systems, such as pyrimidine-thiazole hybrids. nih.gov
Table 3: Synthesis of Imidazole Derivatives from Hydrazide Precursors
| Precursor | Reactant | Resulting Derivative Class | Synthetic Utility | Source(s) |
|---|---|---|---|---|
| L-Histidine Hydrazide | Aromatic or Heterocyclic Aldehydes/Ketones | Hydrazide-Hydrazones | A common scaffold in medicinal chemistry with diverse biological activities. | researchgate.netnih.gov |
| Imidazole Hydrazide | Chloroacetyl Chloride (after forming a Schiff base) | Azetidinones (β-Lactams) | Synthesis of new compounds containing a β-lactam ring fused or attached to an imidazole scaffold. | uobaghdad.edu.iq |
| Imidazole Carbaldehyde | Thiosemicarbazide, followed by other reagents | Hydrazineyl-linked Imidazo-pyrimidine-thiazole Hybrids | Creation of complex, multi-ring heterocyclic systems through molecular hybridization. | nih.gov |
Coordination Chemistry of L Histidine Hydrazide Complexes
Formation of Metal-Ligand Complexes with Transition Metals
The formation and stability of complexes involving L-histidine and hydrazide derivatives with transition metal ions are significantly influenced by the nature of the metal ion, the specific hydrazide used, and the solution conditions.
Investigations into the ternary systems of Copper(II), Nickel(II), or Cobalt(II) with a hydrazide (such as isonicotinic acid hydrazide) and L-histidine have been conducted in aqueous solutions. kpfu.ru Spectrophotometry and mathematical modeling are key techniques used to determine the composition, formation constants, and spectral characteristics of the resulting complexes. kpfu.ruresearchgate.net
For these M(II)-Isonicotinic acid hydrazide-L-histidine systems, the stability of the formed complexes follows the Irving-Williams order: Copper(II) > Nickel(II) > Cobalt(II). kpfu.ruresearchgate.net This trend is a well-established principle in coordination chemistry, reflecting the variation in ionic radius and ligand field stabilization energy across the first-row transition metals. In the specific case of the Cobalt(II) system, a reversible interaction with atmospheric oxygen has been observed, indicating the formation of an oxygen-carrying complex. kpfu.ruresearchgate.net
Both homo- and heteroligand complexes are explored in these systems. Homoligand complexes, containing only one type of ligand (e.g., [M(L-histidine)₂] or [M(hydrazide)₂]), are typically studied to provide baseline data for understanding the more complex heteroligand systems. researchgate.net
The primary focus of recent research has been on heteroligand complexes, where the metal-to-hydrazide-to-amino acid ratio is typically 1:1:1. kpfu.ru Studies have shown that the stability of these ternary complexes is influenced by the protonation state of the ligands. For instance, heteroligand complexes formed with the neutral form of isonicotinic acid hydrazide exhibit greater stability than those formed with its protonated form. kpfu.ruresearchgate.net The formation of these mixed-ligand complexes often results in extra stabilization, which can be interpreted through various chemical principles. researchgate.net
Mechanistic Studies of Complexation and Ligand Exchange
Understanding the mechanisms of complex formation and ligand exchange is crucial for controlling the synthesis and application of these coordination compounds.
The equilibria of complex formation in M(II)-hydrazide-L-histidine systems have been extensively studied using spectrophotometry in conjunction with mathematical modeling over a wide range of pH values. kpfu.ruresearchgate.net These methods allow for the determination of the stoichiometry and stability constants of the various complex species that form in solution as the pH changes.
By analyzing the changes in the electronic absorption spectra at different pH levels, researchers can identify the different protonated and deprotonated species and calculate their formation constants. kpfu.ru This approach provides a detailed picture of the complex equilibria present in the solution. For example, studies on Cu(II) complexes with L-histidine have utilized pH-potentiometry and spectrophotometry to identify and characterize numerous complex types. researchgate.net
Below is a table summarizing the formation constants for heteroligand complexes in the M(II)-Isonicotinic Acid Hydrazide (L)-L-Histidine (HisH) system.
| Metal Ion | Complex Species | Logarithm of Formation Constant (logβ) |
|---|---|---|
| Copper(II) | [Cu(L)(HisH)]²⁺ | 14.10 ± 0.09 |
| Copper(II) | [Cu(LH⁺)(HisH)]³⁺ | 12.01 ± 0.12 |
| Nickel(II) | [Ni(L)(HisH)]²⁺ | 9.45 ± 0.08 |
| Nickel(II) | [Ni(LH⁺)(HisH)]³⁺ | 7.72 ± 0.09 |
| Cobalt(II) | [Co(L)(HisH)]²⁺ | 7.76 ± 0.07 |
| Cobalt(II) | [Co(LH⁺)(HisH)]³⁺ | 5.88 ± 0.09 |
Data derived from studies on ternary systems of metal ions, isonicotinic acid hydrazide, and L-histidine. kpfu.ru
While the cited studies focus primarily on the thermodynamics and equilibria of complex formation, the data obtained provide indirect insights into ligand exchange processes. The formation of heteroligand complexes from homoligand species is inherently a ligand exchange reaction. The relative stability constants of the various species in solution dictate the direction and extent of these reactions. The continuum of ligand substitution mechanisms ranges from dissociative (D), where a ligand leaves before the new one enters, to associative (A), where the new ligand binds before the old one leaves. The specific pathway for these systems would depend on factors like the metal ion's coordination geometry and the steric and electronic properties of the entering and leaving ligands.
Structural Analysis of Coordination Geometries in Research Contexts
While direct crystallographic analysis of all species in solution is challenging, computational and spectroscopic methods provide valuable information on their structures. L-histidine can act as a bidentate or tridentate ligand, coordinating through its amino group, carboxylate oxygen, and the nitrogen atoms of its imidazole (B134444) side chain. researchgate.netmdpi.com Hydrazides typically coordinate as bidentate ligands through the carbonyl oxygen and the terminal nitrogen of the hydrazide group, forming a stable five-membered chelate ring. at.ua
In the context of M(II)-hydrazide-L-histidine heteroligand complexes, the coordination sphere of the metal is completed by both ligands. For the Nickel(II) complex with the protonated form of isonicotinic acid hydrazide and the L-histidine zwitterion, molecular mechanics methods were used to optimize the structures of three possible isomers. kpfu.ruresearchgate.net Theoretical investigations using Density Functional Theory (DFT) on related transition metal-histidine complexes help elucidate structural features and relative stabilities, showing that histidine can facilitate octahedral coordination geometries. mdpi.com The specific geometry adopted (e.g., octahedral, square pyramidal) depends on the metal ion and the coordination number. mdpi.com For instance, Ni(II) often prefers square pyramidal or octahedral geometries. mdpi.com
Investigations into Biochemical Roles and Enzyme Interaction Mechanisms
Mechanistic Studies of Enzyme Inhibition by L-Histidine Hydrazide and Analogues
L-Histidine hydrazide and its analogues are potent inhibitors of a class of enzymes known as pyridoxal-5'-phosphate (PLP)-dependent enzymes. nih.govnih.gov A primary target of L-histidine hydrazide is L-histidine decarboxylase (HDC), the sole enzyme responsible for the synthesis of histamine from L-histidine in mammals. wikipedia.org HDC's reliance on a PLP cofactor is central to its catalytic activity and also represents its vulnerability to inhibition by hydrazide compounds. wikipedia.orgnih.gov
The mechanism of inhibition is based on a chemical reaction between the hydrazide group (-NHNH₂) of the inhibitor and the aldehyde group (-CHO) of the PLP cofactor, which is bound in the enzyme's active site. nih.govmdpi.com
Formation of an Internal Aldimine: In its resting state, the aldehyde group of PLP is typically bound to the ε-amino group of a specific lysine residue (e.g., Lys305 in human HDC) in the active site, forming a Schiff base known as an internal aldimine. wikipedia.orgresearchgate.net
Inhibitor Binding and Hydrazone Formation: When L-histidine hydrazide, as a substrate analogue, enters the active site, its hydrazide group acts as a potent nucleophile. It attacks the carbonyl carbon of the PLP aldehyde, displacing the lysine residue and forming a stable, covalent hydrazone link. nih.govnih.gov
Enzyme Inactivation: This hydrazone formation effectively sequesters the PLP cofactor, rendering it unavailable for the normal catalytic reaction with L-histidine. nih.gov The resulting enzyme-inhibitor complex is highly stable, leading to potent, often slow-binding, and in some cases, quasi-irreversible inhibition of the enzyme. nih.govnih.gov
Structural and kinetic studies on other PLP-dependent decarboxylases with α-hydrazino acid analogues have provided high-resolution insights into this mechanism. These studies confirm that the hydrazone forms a specific tautomer within the active site that mimics a key catalytic intermediate, further explaining the high affinity and specificity of these inhibitors. nih.gov
| Inhibitor Class | Target Enzyme Class | Key Mechanistic Step | Result of Inhibition | Supporting Citations |
|---|---|---|---|---|
| α-Hydrazino Acid Analogues | Pyridoxal-5'-phosphate (PLP)-Dependent Decarboxylases | Nucleophilic attack by the hydrazide group on the PLP aldehyde cofactor. | Formation of a stable hydrazone, leading to enzyme inactivation. | nih.govnih.govnih.gov |
| L-Histidine Methyl Ester | L-Histidine Decarboxylase | Binds to the active site and blocks it in an external aldimine state. | Time-dependent inactivation of the enzyme. | nih.govnih.gov |
| α-Fluoromethylhistidine (α-FMH) | L-Histidine Decarboxylase | Undergoes decarboxylation but then forms inactive derivatives of the PLP adduct. | Irreversible inhibition. | nih.gov |
Role in Biochemical Pathway Research (e.g., Histamine Metabolism Pathways)
The potent and specific inhibition of L-histidine decarboxylase (HDC) makes L-histidine hydrazide a valuable chemical tool for studying the histamine metabolic pathway and its physiological consequences. nih.gov Histamine is a critical biogenic amine involved in a wide array of processes, including allergic and inflammatory responses, gastric acid secretion, and neurotransmission. wikipedia.orgnih.gov By blocking the synthesis of histamine at its source, researchers can investigate the direct roles of this amine in various biological systems.
For instance, studies have utilized the "hydrazino-analogue of histidine (HH)" to probe the mechanisms of gastric acid secretion. nih.gov Research in rat models demonstrated that inhibitors of HDC could effectively control gastric secretion stimulated by pentagastrin, confirming that the action of this physiological polypeptide is mediated by the release of newly synthesized histamine. nih.gov This type of pharmacological blockade is crucial for dissecting complex signaling cascades and validating the roles of specific pathway components.
Furthermore, inhibiting histamine production allows for the study of its function in the central nervous system. Histamine acts as a neurotransmitter regulating arousal, appetite, and cognition. nih.gov By using HDC inhibitors, researchers can create a state of histamine deficiency to explore the behavioral and neurological outcomes, thereby elucidating the functions of histaminergic neurons.
| Area of Research | Experimental Approach | Key Finding | Supporting Citations |
|---|---|---|---|
| Gastric Acid Secretion | Administering hydrazino-analogue of histidine to inhibit HDC in a rat model. | Demonstrated that pentagastrin-stimulated acid secretion is mediated by histamine synthesis. | nih.gov |
| Neurotransmission | Use of HDC inhibitors to reduce brain histamine levels. | Allows for the study of histamine's role in sleep, appetite, and cognition. | nih.gov |
| Immune Response | Blocking histamine production during inflammatory or allergic challenges. | Helps to differentiate the roles of newly synthesized histamine versus pre-stored histamine from mast cells. | wikipedia.orgnih.gov |
Advanced Analytical Methodologies for Detection and Characterization
Spectroscopic Techniques in Research Analysis
Spectroscopy provides the foundational tools for the structural analysis of L-Histidine, hydrazide. By probing the interaction of the molecule with electromagnetic radiation, these methods offer detailed insights into its atomic composition, bonding, and functional groups.
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound. Each method provides a unique piece of the structural puzzle.
UV-Vis Spectroscopy: The ultraviolet-visible spectrum of L-Histidine, the parent amino acid, is characterized by an absorption maximum (λmax) at approximately 211 nm in water photochemcad.comsielc.com. This absorption is primarily attributed to the π → π* electronic transitions within the imidazole (B134444) ring. For this compound, a similar absorption profile is expected, as the core chromophore (the imidazole ring) remains unchanged. The hydrazide group itself does not significantly absorb in this region. The low absorbance in the visible region confirms the absence of extended conjugated systems researchgate.net.
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups within this compound. The spectrum would be a composite of vibrations from the histidine moiety and the newly introduced hydrazide group. Key vibrational bands for the parent L-histidine include those from the imidazole ring and the amino acid backbone okstate.eduresearchgate.net. The hydrazide group introduces characteristic vibrations, such as N-H stretching and C=O stretching. The analysis of isotopically labeled L-histidine has been used to assign specific protonation states based on shifts in the spectra okstate.edu.
Interactive Table: Expected FT-IR Vibrational Bands for this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group | Reference |
| ~3400-3200 | N-H Stretching | Amine (NH₂), Hydrazide (NH, NH₂) | mdpi.com |
| ~3100 | =C-H Stretching | Imidazole Ring | researchgate.net |
| ~1680-1650 | C=O Stretching (Amide I) | Hydrazide | mdpi.com |
| ~1570 | Ring Skeletal Vibrations | Imidazole Ring | researchgate.net |
| ~1490 | N-H Bending | Amine (NH₂) | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of each atom. For this compound, ¹H and ¹³C NMR would confirm the integrity of the histidine side chain and the presence of the hydrazide group. The proton signals for the imidazole ring are particularly characteristic hmdb.ca. In ¹⁵N NMR studies of L-histidine, the chemical shifts of the imidazole nitrogens are used to determine the tautomeric state and protonation status of the ring wikipedia.org. The pKa of the histidine imidazole ring can be determined by monitoring the chemical shifts of the attached protons in ¹H NMR as a function of pH nih.gov.
Interactive Table: Representative ¹H NMR Chemical Shifts for the L-Histidine Moiety in D₂O
| Proton | Chemical Shift (ppm) | Reference |
| Hα | ~3.98 | nih.gov |
| Hβ | ~3.16, ~3.23 | nih.gov |
| Imidazole C2-H | ~7.90 | nih.gov |
| Imidazole C4-H | ~7.09 | nih.gov |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₆H₁₁N₅O), the expected monoisotopic mass is approximately 169.0964 Da. Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques. The fragmentation pattern in tandem MS (MS/MS) would likely show a characteristic loss of the hydrazide moiety (-NHNH₂) and fragmentation of the imidazole side chain, which is a common cleavage pathway for peptides containing histidine nih.gov.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specific to species with unpaired electrons, such as transition metal ions or organic radicals. While this compound itself is diamagnetic and thus EPR-silent, its complexes with paramagnetic metal ions, such as Copper(II), are readily studied by this method.
The imidazole side chain of histidine is an excellent ligand for metal ions wikipedia.org. EPR spectroscopy has been extensively used to characterize the structure of Cu(II)-L-histidine complexes nih.govbmrb.io. The EPR spectrum provides precise information about the coordination environment of the copper ion, including the number and type of coordinating atoms and the geometry of the complex nih.gov.
Analysis of the g-tensor and hyperfine splitting constants (A-values) from the EPR spectrum allows researchers to deduce the nature of the ligands bound to the metal. For instance, the superhyperfine splitting pattern can reveal direct coordination to nitrogen atoms from the imidazole ring nih.gov. By using different EPR frequencies, such as X-band and S-band, resolution can be enhanced to better resolve these fine interactions photochemcad.comnih.gov. This data is crucial for understanding the role of histidine-containing molecules in metalloproteins and for characterizing the structure of synthetic metal complexes involving this compound.
Interactive Table: Representative EPR Parameters for a Cu(II)-L-Histidine Complex
| Parameter | Value | Method | Significance | Reference |
| g | 2.237 | X-band EPR (77 K) | ||
| g⊥ | 2.044, 2.047 | X-band EPR (77 K) | Indicates rhombic distortion in the perpendicular plane | nih.gov |
| A | (MHz) | 554 | X-band EPR (77 K) |
Sensing Applications for Biomolecules and Metal Ions
The unique chemical properties of the histidine moiety, particularly its imidazole ring, make this compound a potential component in the design of chemical sensors for various analytes, including biomolecules and metal ions.
Researchers have developed various spectroscopic sensors for the detection of L-histidine. These sensors often utilize fluorescence or colorimetric changes to signal the presence of the amino acid. A common strategy involves a metal ion-mediated system. For example, a "turn-on" fluorescence sensor was developed using silver nanoclusters whose fluorescence was initially quenched by copper(II) ions researchgate.netresearchgate.net. The introduction of L-histidine selectively chelates the Cu²⁺ ions, restoring the fluorescence of the nanoclusters researchgate.netresearchgate.net. This system demonstrated high selectivity for L-histidine over other amino acids with a low limit of detection researchgate.net.
Another approach employs a colorimetric sensor based on the inhibition of the oxidation of a chromogenic substrate like 3,3′,5,5′-tetramethylbenzidine (TMB) mdpi.com. In this system, Cu²⁺ ions catalyze the oxidation of TMB, producing a blue color. L-histidine strongly binds to the Cu²⁺ ions, inhibiting the catalytic reaction and leading to a visible color change mdpi.com. Such methods are valued for their simplicity and the ability for naked-eye detection mdpi.com.
The mechanisms underpinning these sensing systems are based on specific molecular interactions.
Metal-Acceptor Bonds: The primary mechanism in many L-histidine sensors is the formation of strong coordinate bonds between the metal ion (e.g., Cu²⁺) and the histidine side chain nist.gov. The nitrogen atoms of the imidazole ring are excellent electron-pair donors, forming stable chelation complexes with metal ions researchgate.netresearchgate.net. This strong binding affinity is what allows histidine to sequester the metal ion from the signaling component of the sensor (like a quenched fluorophore), leading to a detectable response researchgate.netresearchgate.net. The coordination chemistry is often pH-dependent, as the protonation state of the imidazole ring affects its ability to act as a ligand nih.gov.
Theoretical and Computational Chemistry Studies of L Histidine Hydrazide Systems
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometries, electronic structures, and spectroscopic properties with a high degree of accuracy.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is frequently employed to determine optimized geometries, bond lengths, bond angles, and electronic properties. For instance, DFT calculations have been utilized to study the structural and electronic properties of L-histidine crystals and their derivatives. nih.govnih.govresearchgate.net These studies provide a framework for how DFT could be applied to L-histidine hydrazide.
A typical DFT study on L-histidine hydrazide would involve geometry optimization to find the most stable conformation of the molecule. From this optimized structure, various parameters can be extracted. While specific data for L-histidine hydrazide is not available, the following table presents representative DFT-calculated structural parameters for a related molecule, L-histidine, to illustrate the type of data that can be obtained.
| Parameter | Atom 1 | Atom 2 | Value (Å or °) | |
|---|---|---|---|---|
| Bond Length | Cα | Cβ | 1.54 | |
| Bond Length | N | Cα | 1.47 | |
| Bond Angle | N | Cα | Cβ | 110.5 |
| Bond Angle | Cα | Cβ | Cγ | 113.8 |
Note: The data in this table is illustrative for L-histidine and not L-histidine hydrazide.
DFT calculations also provide insights into the electronic properties, such as charge distribution and dipole moment, which are crucial for understanding the molecule's reactivity and intermolecular interactions.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
FMO analysis has been applied to various hydrazone derivatives to understand their stability and reactivity. nih.gov For L-histidine hydrazide, a similar analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack. The imidazole (B134444) ring and the hydrazide group would likely play significant roles in defining the frontier orbitals.
The following table provides an example of HOMO-LUMO energy values for some heterocyclic hydrazones, illustrating the typical data obtained from FMO analysis.
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| HYDZ-1 | -6.12 | -1.98 | 4.14 |
| HYDZ-2 | -5.99 | -1.91 | 4.08 |
| HYDZ-3 | -6.23 | -2.15 | 4.08 |
Note: The data in this table is for illustrative heterocyclic hydrazones and not L-histidine hydrazide. nih.gov
Molecular Modeling and Interaction Dynamics
Molecular modeling techniques are used to simulate and predict how a molecule will interact with other molecules, including proteins and other biological macromolecules. These methods are crucial in drug discovery and materials science.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a ligand to a protein's active site. Such studies are common for hydrazide and hydrazone derivatives to explore their potential as enzyme inhibitors or receptor antagonists. mdpi.com
In a molecular docking study of L-histidine hydrazide, the molecule would be docked into the binding site of a target protein. The results would provide a binding score, indicating the strength of the interaction, and a predicted binding pose, showing the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. Although no specific docking studies on L-histidine hydrazide were found, research on other hydrazide derivatives demonstrates their potential to interact with various biological targets. nih.gov
Hirshfeld surface analysis is a method used to visualize and quantify intermolecular interactions in a crystal. It maps the electron distribution of a molecule within a crystal, allowing for the identification and characterization of close contacts between neighboring molecules. This analysis provides a "fingerprint" plot that summarizes the types and relative contributions of different intermolecular interactions, such as hydrogen bonds and van der Waals forces.
A study on L-histidine bis(fluoride) crystals utilized Hirshfeld surface analysis to understand the intermolecular interactions within the crystal lattice. nih.govresearchgate.net A similar analysis for L-histidine hydrazide would provide valuable information about its solid-state packing and the nature of the forces holding the crystal together.
The following table shows an example of the percentage contributions of different intermolecular contacts from a Hirshfeld surface analysis of L-histidine bis(fluoride).
| Interaction Type | Contribution (%) |
|---|---|
| H···F | 45.2 |
| H···H | 28.9 |
| H···O/O···H | 10.5 |
| H···C/C···H | 5.8 |
| H···N/N···H | 2.9 |
Note: The data in this table is for L-histidine bis(fluoride) and serves as an illustrative example. nih.gov
Computational Approaches to Reaction Mechanisms
Computational chemistry can also be used to elucidate the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can map out the most likely reaction pathway. This approach can be applied to understand the synthesis of L-histidine hydrazide or its subsequent reactions.
While no specific studies on the reaction mechanisms of L-histidine hydrazide were identified, computational methods are frequently used to investigate the reactivity of hydrazides in various chemical transformations. nih.govrsc.org For example, DFT calculations could be used to model the reaction of L-histidine with hydrazine (B178648) to form L-histidine hydrazide, providing insights into the reaction's thermodynamics and kinetics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
